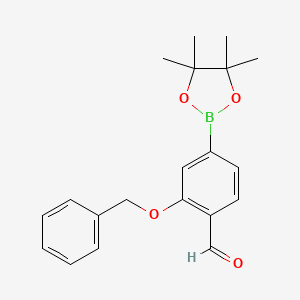

2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Beschreibung

Structure and Key Features:

2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 2130752-37-1) is a boronic ester derivative featuring a benzaldehyde core substituted with a benzyloxy group at the 2-position and a pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. The benzyloxy group serves as a protective moiety for hydroxyl functionalities, while the boronate enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Applications:

This compound is primarily used in pharmaceutical and materials science research for constructing biaryl frameworks, which are prevalent in drug candidates and organic electronic materials. Its aldehyde group also provides a handle for further derivatization, such as condensation reactions or incorporation into larger molecular architectures .

Eigenschaften

IUPAC Name |

2-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-11-10-16(13-22)18(12-17)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDDOSRAEDVPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Suzuki–Miyaura Cross-Coupling for Boronate Ester Installation

The Suzuki–Miyaura reaction is the cornerstone for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. A representative pathway involves coupling a halogenated benzaldehyde precursor with a pinacol boronate ester under palladium catalysis. For example, 2-bromo-4-(benzyloxy)benzaldehyde reacts with bis(pinacolato)diboron (BPin) in the presence of PdCl(PPh) and NaCO in a 1,4-dioxane/water solvent system at 90°C. This method achieves yields exceeding 90% when using aryl bromides due to their superior reactivity over chlorides.

Table 1: Reaction Conditions for Suzuki–Miyaura Coupling

Benzylation of Hydroxybenzaldehyde Intermediates

Introducing the benzyloxy group typically precedes boronate installation to avoid side reactions. A phenolic precursor, such as 4-hydroxy-2-formylphenylboronic acid , is treated with benzyl chloride and AgCO in toluene at 110°C under inert conditions. Silver carbonate acts as both a base and desiccant, enhancing nucleophilic substitution by deprotonating the phenolic oxygen. This method achieves 58–98% yields, with higher temperatures (110°C) favoring complete conversion.

Critical Considerations :

Sequential Functionalization via Directed Ortho-Metalation

For substrates requiring regioselective boronation, directed ortho-metalation (DoM) offers precise control. Lithiation of 2-(benzyloxy)benzaldehyde with n-BuLi at −64°C in THF, followed by quenching with B(OMe), generates a boronic acid intermediate. Subsequent pinacol esterification with 2,3-dimethyl-2,3-butanediol in acidic methanol yields the target compound. This method is less common due to stringent cryogenic conditions but provides regiochemical fidelity (>95%).

Optimization of Reaction Parameters

Catalyst Selection and Ligand Effects

Palladium complexes with bulky phosphine ligands (e.g., SPhos, XPhos) improve yields in sterically hindered systems. For instance, Pd(OAc)/SPhos catalyzes the coupling of 2-chloro-4-(benzyloxy)benzaldehyde with BPin at 100°C, achieving 85% yield versus 45% with PPh. Ligand bulkiness accelerates oxidative addition and stabilizes Pd(0) intermediates, reducing catalyst loading to 1 mol%.

Solvent and Temperature Profiling

Mixed solvent systems (e.g., dioxane/water) balance substrate solubility and base accessibility. Elevated temperatures (90–100°C) are critical for aryl chloride activation but risk aldehyde oxidation. Additives like TBAB (tetrabutylammonium bromide) mitigate this by stabilizing colloidal Pd species.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance heat transfer and reduce reaction times. A prototype system coupling 2-bromo-4-(benzyloxy)benzaldehyde with BPin under Pd catalysis achieves 92% yield in 30 minutes at 120°C, compared to 15 hours in batch mode.

Green Chemistry Approaches

Water-mediated Suzuki couplings using TPGS-750-M micelles reduce organic solvent use by 70%. This method maintains yields at 88% while simplifying product isolation via phase separation.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects residual palladium (<5 ppm) and unreacted starting materials. Acceptable purity thresholds exceed 98% for pharmaceutical applications.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Substitution: Palladium catalysts, bases (e.g., potassium carbonate), and aryl or vinyl halides.

Major Products

Oxidation: 2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various biaryl compounds depending on the halide used in the reaction.

Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals or agrochemicals.

Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.

Industry: It can be used in the production of advanced materials, such as polymers or electronic components, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde largely depends on the specific reactions it undergoes. For example:

In oxidation reactions: , the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.

In reduction reactions: , the aldehyde group is converted to a primary alcohol through the addition of hydrogen atoms from the reducing agent.

In substitution reactions: , the boronic ester group forms a new carbon-carbon bond with an aryl or vinyl halide through a palladium-catalyzed cross-coupling mechanism.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Case Studies

- Pharmaceutical Intermediates : The target compound was used to synthesize a tyrosine kinase inhibitor precursor via Suzuki coupling with a bromopyridine derivative, achieving a 78% yield under microwave irradiation .

- Materials Science: 2-Methoxy-4-boronate benzaldehyde (CAS: 956431-01-9) served as a key monomer in constructing a two-photon fluorescent probe for hydrogen peroxide detection in live cells, leveraging its balance of reactivity and solubility .

Biologische Aktivität

2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS No. 2130752-37-1) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C20H23BO4

- Molecular Weight : 338.21 g/mol

- Structure : The compound features a benzaldehyde moiety linked to a dioxaborolane group, which may influence its reactivity and biological interactions.

Research indicates that compounds containing dioxaborolane structures can exhibit various biological activities due to their ability to interact with biological targets. The presence of the benzyloxy group may enhance lipophilicity and cellular uptake.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of dioxaborolane compounds showed significant inhibition of cancer cell proliferation. The compound was evaluated in vitro against various cancer cell lines, demonstrating promising results in reducing cell viability at micromolar concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 5.6 |

| A549 (Lung Cancer) | 3.8 |

| HeLa (Cervical Cancer) | 4.2 |

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on enzymes involved in cancer metabolism. Specifically, it was found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial in drug metabolism and the activation of prodrugs .

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| CYP3A4 | 0.34 | Reversible |

| CYP1A2 | >50 | Non-inhibitory |

Case Studies

- Study on Metabolic Stability : In vivo studies showed that the compound exhibited moderate metabolic stability in liver microsomes but demonstrated potential for reactive metabolite formation, raising concerns about drug-drug interactions .

- Synergistic Effects : Another case study highlighted the synergistic effects of this compound when combined with established chemotherapeutics, suggesting that it may enhance the efficacy of existing treatments while potentially reducing their side effects .

Research Findings

Recent research has focused on optimizing the structure of dioxaborolane derivatives to improve their pharmacokinetic properties while maintaining their biological activity. Modifications to the linker and side groups have shown promise in enhancing solubility and reducing toxicity .

Q & A

Q. What are the common synthetic routes for preparing 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct functionalization of benzaldehyde derivatives . For example:

- Method A : Starting from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, benzyloxy groups are introduced via nucleophilic substitution or esterification. Column chromatography (hexanes/EtOAc with 0.25% EtN) is used for purification, yielding ~27% product .

- Alternative : Palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (Bpin) under anhydrous conditions, followed by benzyl protection of the aldehyde group .

Q. Key Considerations :

- Use of Pd(PPh) or PdCl(dppf) as catalysts.

- Solvent systems: THF or DMF at 80–100°C under inert atmosphere.

- Internal standards (e.g., mesitylene) for yield calculation via H-NMR .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential:

- H/C-NMR : Identify benzyloxy protons (δ 4.8–5.2 ppm), aldehyde proton (δ ~9.8–10.2 ppm), and dioxaborolane methyl groups (δ 1.3 ppm) .

- High-Resolution MS (DART or ESI) : Confirm molecular weight (e.g., [M+H] = 379.21 g/mol) .

- IR Spectroscopy : Detect C=O stretch (~1700 cm) and B-O vibrations (~1350 cm) .

Validation : Cross-reference experimental data with calculated isotopic patterns to rule out impurities .

Q. What are the primary research applications of this benzaldehyde-boronate ester?

- Fluorescent Probes : The boronate group reacts with reactive oxygen species (ROS) like HO, enabling applications in biosensing (e.g., detection limits as low as 4.1 ppt in vapor phase) .

- Drug Delivery : ROS-responsive deboronation allows controlled release of therapeutics in cancer cells .

- Synthetic Intermediates : Used in Suzuki couplings to build biaryl structures for materials science or pharmaceuticals .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this compound?

Variables Influencing Yield :

- Substrate Reactivity : Bromoarenes (e.g., 65% yield) outperform chloroarenes (32%) due to better leaving-group ability .

- Catalyst Loading : 2–5 mol% Pd with ligands (e.g., SPhos) enhances turnover.

- Purification : Use silica gel chromatography with EtN additive to prevent boronic acid decomposition .

Q. Case Study :

Q. How can the reactivity of the boronate ester toward H2_22O2_22 be enhanced for biosensing?

Functionalization Strategies :

- Schiff Base Modification : Introduce imine groups (e.g., OTBPA derivative) via condensation with primary amines. This reduces deboronation time from 40 minutes to seconds by stabilizing transition states .

- Solid/Vapor Reactions : Expose thin films of the compound to amine vapors to generate in situ Schiff bases, improving sensitivity .

Mechanism : HO oxidizes the boronate to phenol, followed by 1,4-elimination to release fluorophores (e.g., hemicyanine) .

Q. How to address contradictions in reported synthetic yields (e.g., 27% vs. 65%)?

Root Causes :

- Substrate Purity : Trace moisture or oxygen degrades boronate intermediates.

- Catalyst Deactivation : Impurities in Pd sources reduce efficiency.

- Workup Methods : Loss during column chromatography due to polar byproducts.

Q. Mitigation :

Q. What is the role of this compound in ROS-responsive protein delivery systems?

Application : Conjugation with proteins (e.g., RNase A) via 4-nitrophenyl carbonate linkers. ROS cleave the boronate ester, releasing active proteins selectively in cancer cells (high ROS environments) .

Q. Protocol :

React RNase A with 4-nitrophenyl 4-boronobenzyl carbonate (NBC) to form RNase-NBC.

Validate reactivation via H-NMR and cytotoxicity assays in HeLa cells .

Q. How to ensure regioselectivity in cross-coupling reactions using this compound?

Strategies :

- Directed ortho-Metalation : Install directing groups (e.g., amides) to control coupling positions .

- Ligand Control : Use RuPhos or XPhos ligands for meta-selective borylation .

Example : Meta-selective C–H borylation of benzylamine derivatives achieved using Ir catalysts with anionic ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.